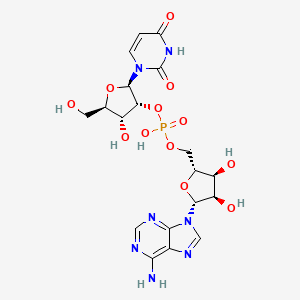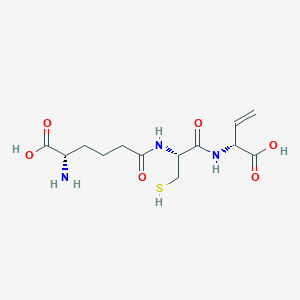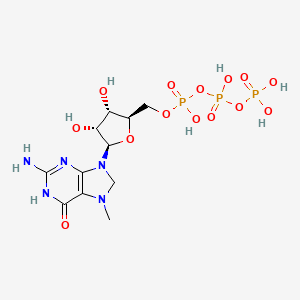
n-Propyl-tartramic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoïque est une petite molécule organique appartenant à la classe des acides bêta-hydroxy et de leurs dérivés. Il se caractérise par la présence d’un groupe acide carboxylique substitué par un groupe hydroxyle sur l’atome de carbone C3 . Ce composé est également connu sous ses synonymes, N-propyl-L-tartramate et acide N-propyl-tartramique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoïque peut être réalisée par différentes voies de synthèse. Une méthode courante implique la réaction de condensation aldolique, où un composé carbonylé réagit avec un énolate pour former un composé β-hydroxycarbonylé. Cette réaction peut être facilitée par l’utilisation de techniques assistées par micro-ondes pour améliorer la vitesse de réaction et le rendement .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent généralement des réactions de condensation aldolique à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. L’utilisation de catalyseurs et de conditions de réaction optimisées peut encore améliorer l’efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoïque subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les composés carbonylés correspondants.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Les groupes hydroxyle et amine peuvent participer à des réactions de substitution pour former des dérivés.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l’oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction, et les nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour garantir la sélectivité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoïque, tels que les composés carbonylés, les alcools et les dérivés substitués .
Applications de la recherche scientifique
L’acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoïque a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif de la synthèse de molécules organiques complexes.
Biologie : Il sert de composé modèle pour l’étude des réactions catalysées par les enzymes et des voies métaboliques.
Médecine : Il fait l’objet de recherches pour ses propriétés thérapeutiques potentielles et ses interactions avec les cibles biologiques.
Industrie : Il est utilisé dans la production de produits pharmaceutiques, d’agrochimiques et d’autres produits chimiques fins.
Applications De Recherche Scientifique
(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, affectant ainsi les processus métaboliques. Les groupes hydroxyle et carbonyle du composé jouent un rôle crucial dans son affinité de liaison et sa spécificité .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(méthylamino)butanoïque
- Acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(éthylamino)butanoïque
- Acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(butylamino)butanoïque
Unicité
L’acide (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoïque est unique en raison de sa substitution spécifique en propylamino, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité en fait un composé précieux pour la recherche ciblée et les applications industrielles .
Propriétés
Formule moléculaire |
C7H13NO5 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-2-3-8-6(11)4(9)5(10)7(12)13/h4-5,9-10H,2-3H2,1H3,(H,8,11)(H,12,13)/t4-,5-/m1/s1 |
Clé InChI |
LNEZKQHJUNIZIS-RFZPGFLSSA-N |
SMILES isomérique |
CCCNC(=O)[C@@H]([C@H](C(=O)O)O)O |
SMILES canonique |
CCCNC(=O)C(C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[5-[5-[[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777283.png)




![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)
![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)
![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)



